molecular formula C24H23N3O2S B2567361 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895009-70-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2567361
CAS No.: 895009-70-8
M. Wt: 417.53
InChI Key: WXJPXGLDGOZVDY-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves multiple steps. One common method includes the reaction of 4-ethoxybenzo[d]thiazole with 3-phenylpropanoic acid and pyridine-3-carboxaldehyde under specific conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an organic solvent like ethanol or acetonitrile . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of automated systems for precise measurement and mixing of reactants, as well as advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines. It may also have potential as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the ethoxy group on the benzothiazole ring, which may enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature can potentially increase its efficacy in biological applications compared to similar compounds with different substituents .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-11-6-12-21-23(20)26-24(30-21)27(17-19-10-7-15-25-16-19)22(28)14-13-18-8-4-3-5-9-18/h3-12,15-16H,2,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPXGLDGOZVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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